Cas no 329906-05-0 (N-{2-(2-benzoyl-4-methylphenyl)carbamoylphenyl}-5-bromothiophene-2-carboxamide)

N-{2-(2-benzoyl-4-methylphenyl)carbamoylphenyl}-5-bromothiophene-2-carboxamide structure
329906-05-0 structure
Product name:N-{2-(2-benzoyl-4-methylphenyl)carbamoylphenyl}-5-bromothiophene-2-carboxamide
CAS No:329906-05-0
MF:C26H19BrN2O3S
MW:519.409664392471
CID:6305311
PubChem ID:2325466

N-{2-(2-benzoyl-4-methylphenyl)carbamoylphenyl}-5-bromothiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-{2-(2-benzoyl-4-methylphenyl)carbamoylphenyl}-5-bromothiophene-2-carboxamide
    • N-[2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl]-5-bromothiophene-2-carboxamide
    • Z56795742
    • N-{2-[(2-BENZOYL-4-METHYLPHENYL)CARBAMOYL]PHENYL}-5-BROMOTHIOPHENE-2-CARBOXAMIDE
    • AKOS001023217
    • F0161-0411
    • Oprea1_771781
    • 329906-05-0
    • N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-5-bromothiophene-2-carboxamide
    • Inchi: 1S/C26H19BrN2O3S/c1-16-11-12-21(19(15-16)24(30)17-7-3-2-4-8-17)28-25(31)18-9-5-6-10-20(18)29-26(32)22-13-14-23(27)33-22/h2-15H,1H3,(H,28,31)(H,29,32)
    • InChI Key: VHUZBIAQAXVHGE-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(NC2=CC=CC=C2C(NC2C=CC(C)=CC=2C(C2C=CC=CC=2)=O)=O)=O)S1

Computed Properties

  • Exact Mass: 518.02998g/mol
  • Monoisotopic Mass: 518.02998g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 6
  • Complexity: 714
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 104Ų
  • XLogP3: 7.4

N-{2-(2-benzoyl-4-methylphenyl)carbamoylphenyl}-5-bromothiophene-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0161-0411-10mg
N-{2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl}-5-bromothiophene-2-carboxamide
329906-05-0 90%+
10mg
$79.0 2023-07-28
Life Chemicals
F0161-0411-30mg
N-{2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl}-5-bromothiophene-2-carboxamide
329906-05-0 90%+
30mg
$119.0 2023-07-28
Life Chemicals
F0161-0411-4mg
N-{2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl}-5-bromothiophene-2-carboxamide
329906-05-0 90%+
4mg
$66.0 2023-07-28
Life Chemicals
F0161-0411-20mg
N-{2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl}-5-bromothiophene-2-carboxamide
329906-05-0 90%+
20mg
$99.0 2023-07-28
Life Chemicals
F0161-0411-5mg
N-{2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl}-5-bromothiophene-2-carboxamide
329906-05-0 90%+
5mg
$69.0 2023-07-28
Life Chemicals
F0161-0411-75mg
N-{2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl}-5-bromothiophene-2-carboxamide
329906-05-0 90%+
75mg
$208.0 2023-07-28
Life Chemicals
F0161-0411-5μmol
N-{2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl}-5-bromothiophene-2-carboxamide
329906-05-0 90%+
5μmol
$63.0 2023-07-28
Life Chemicals
F0161-0411-10μmol
N-{2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl}-5-bromothiophene-2-carboxamide
329906-05-0 90%+
10μmol
$69.0 2023-07-28
Life Chemicals
F0161-0411-2μmol
N-{2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl}-5-bromothiophene-2-carboxamide
329906-05-0 90%+
2μmol
$57.0 2023-07-28
Life Chemicals
F0161-0411-40mg
N-{2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl}-5-bromothiophene-2-carboxamide
329906-05-0 90%+
40mg
$140.0 2023-07-28

Additional information on N-{2-(2-benzoyl-4-methylphenyl)carbamoylphenyl}-5-bromothiophene-2-carboxamide

Professional Introduction to N-{2-(2-benzoyl-4-methylphenyl)carbamoylphenyl}-5-bromothiophene-2-carboxamide (CAS No. 329906-05-0)

N-{2-(2-benzoyl-4-methylphenyl)carbamoylphenyl}-5-bromothiophene-2-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 329906-05-0, represents a fusion of advanced structural motifs that make it a promising candidate for further exploration in drug discovery and development. The molecular architecture of this compound features a thiophene core, which is a well-documented scaffold in the design of bioactive molecules, combined with amide and carbamoyl functional groups that enhance its potential pharmacological properties.

The< strong>N-{2-(2-benzoyl-4-methylphenyl)carbamoylphenyl} moiety introduces a benzoyl group at the 2-position and a methyl substituent at the 4-position of the phenyl ring, which can influence the electronic properties and binding interactions of the molecule. This particular arrangement is often explored in medicinal chemistry due to its ability to modulate receptor binding affinities and selectivities. The presence of multiple aromatic rings in this compound not only contributes to its complex chemical profile but also suggests potential for diverse biological activities.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. The< strong>5-bromothiophene-2-carboxamide portion of the molecule is particularly interesting as it combines the unique electronic properties of bromine with the structural rigidity provided by the thiophene ring. This combination has been shown to enhance interactions with biological targets, making it an attractive feature for drug design.

In the context of current research, this compound has been investigated for its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The< strong>carbamoylphenyl group, situated at the N-terminus, provides a versatile handle for further chemical modifications, allowing chemists to tailor the properties of the molecule for specific therapeutic applications. For instance, modifications at this site could alter solubility, metabolic stability, or target specificity, which are critical factors in drug development.

The< strong>bromothiophene scaffold itself has been extensively studied for its role in various biological processes. Thiophenes are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The introduction of a bromine atom at the 5-position enhances these properties by increasing electrophilicity and reactivity, which can be exploited in designing molecules that interact with biological targets more effectively.

The< strong>benzoyl and< strong>methylphenyl substituents contribute to the overall lipophilicity and electronic distribution of the molecule. These features are crucial in determining how well a compound can cross cell membranes and interact with intracellular targets. The balance between hydrophobicity and hydrophilicity is often a key consideration in drug design, as it can significantly impact pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

One of the most compelling aspects of this compound is its potential as a building block for novel therapeutic agents. The combination of different functional groups allows for diverse structural modifications, enabling researchers to explore multiple avenues for drug development. For example, derivatives of this compound could be designed to target specific enzymes or receptors involved in diseases such as cancer or neurodegenerative disorders.

The< strong>N-{2-(2-benzoyl-4-methylphenyl)carbamoylphenyl} moiety offers particular opportunities for innovation due to its dual functionality. The benzoyl group can participate in hydrogen bonding interactions with biological targets, while the carbamoyl group provides a site for further derivatization. This dual functionality makes it an excellent candidate for designing molecules with enhanced binding affinity and selectivity.

In conclusion, N-{2-(2-benzoyl-4-methylphenyl)carbamoylphenyl}-5-bromothiophene-2-carboxamide (CAS No. 329906-05-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable asset in the quest for new therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development efforts worldwide.

Recommend Articles

Recommended suppliers
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.